Butanedioic acid;pentane-1,5-diamine

Description

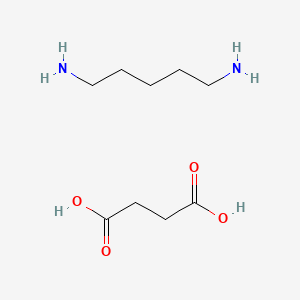

The compound "Butanedioic acid;pentane-1,5-diamine" refers to a combination of butanedioic acid (succinic acid, C₄H₆O₄) and pentane-1,5-diamine (cadaverine, C₅H₁₄N₂). However, the provided evidence primarily focuses on pentane-1,5-diamine (cadaverine), a linear aliphatic diamine with the molecular formula C₅H₁₄N₂ and molecular weight 102.18 g/mol . It is a biogenic amine produced during the decarboxylation of lysine by bacterial action in decaying organic matter . Cadaverine is structurally characterized by two terminal amine groups separated by a five-carbon chain, making it a homolog of putrescine (butane-1,4-diamine) . Its IUPAC name is pentane-1,5-diamine, and it is registered under CAS No. 462-94-2 .

Cadaverine is notable for its role in forensic entomology as a volatile organic compound (VOC) emitted during decomposition , its involvement in migrasome formation in retinal pigment epithelial cells , and its applications in pharmaceutical synthesis .

Properties

CAS No. |

719268-95-8 |

|---|---|

Molecular Formula |

C9H20N2O4 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

butanedioic acid;pentane-1,5-diamine |

InChI |

InChI=1S/C5H14N2.C4H6O4/c6-4-2-1-3-5-7;5-3(6)1-2-4(7)8/h1-7H2;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

KKKPNISNTGRCEH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCN.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Linear Diamines

Cadaverine is part of a homologous series of linear diamines. Key comparisons include:

Cadaverine and putrescine are both degradation products of amino acids (lysine and ornithine, respectively) and are associated with food spoilage . Their structural similarity leads to overlapping biological roles but distinct chemical behaviors.

Branched and Modified Diamines

Derivatives of cadaverine, such as 3-(2-aminoethyl)pentane-1,5-diamine (C₇H₁₉N₃), exhibit altered physicochemical properties due to branching. This compound has three primary amine groups and six rotatable bonds, enhancing its flexibility and reactivity in chelation or drug design .

Microbial Metabolism and Spoilage

Both cadaverine and putrescine are produced by Gram-negative bacteria (e.g., Salmonella, Pseudomonas) during protein degradation. They serve as biomarkers for meat spoilage, with cadaverine detected in over 90% of poultry-associated bacterial strains . In contrast, spermidine and spermine , polyamines derived from putrescine, are critical for cell proliferation and DNA stabilization .

Pharmacological Potential

Preparation Methods

Enzymatic Decarboxylation of L-Lysine

The primary route to pentane-1,5-diamine involves the enzymatic decarboxylation of L-lysine using lysine decarboxylase (LDC). Escherichia coli LDC (EcLDCc) has been engineered into catalytically active inclusion bodies (CatIBs), enabling high-yield conversions. In batch reactions with Corynebacterium glutamicum-derived lysine, EcLDCc-CatIBs achieved 87–100% conversion to cadaverine, producing titers up to 88.4 g·L⁻¹ and space-time yields of 660 g·L⁻¹·d⁻¹ per gram of dry CatIBs. This method avoids side reactions common in chemical synthesis, ensuring high purity.

Fermentation-Based Production

Fermentation processes using engineered microbial strains (e.g., E. coli or C. glutamicum) convert glucose or lysine into cadaverine. A patented method describes fermenting lysine in a pH-controlled bioreactor, followed by bacterial inactivation via sulfuric acid addition and filtration to remove cell debris. Post-fermentation, the lysine decarboxylase reaction is optimized at 37°C and pH 7, yielding cadaverine-sulfate salts.

Purification of Pentane-1,5-Diamine

Ion Exchange Chromatography

Cation exchange resins like D152 efficiently recover cadaverine from fermentation broths. Static adsorption experiments reveal optimal conditions: pH 6.5–7.0, initial concentration of 100 mg·L⁻¹, and 25°C. The Langmuir model best fit equilibrium data, indicating monolayer adsorption with a maximum capacity of 132.5 mg·g⁻¹. Dynamic column studies achieved 96.45 mg·g⁻¹ adsorption under flow rates of 2 BV·h⁻¹.

Crystallization and Neutralization

Post-adsorption, elution with HCl yields pentane-1,5-diamine hydrochloride (PDAH). Subsequent neutralization with calcium hydroxide converts PDAH back to free-base cadaverine, with calcium sulfate precipitates removed via centrifugation. Crystallization at 4°C further purifies PDAH, achieving >98% purity.

Formation of Butanedioic Acid;Pentane-1,5-Diamine

Acid-Base Reaction

The salt is synthesized by reacting equimolar cadaverine and succinic acid in aqueous solution. The amine groups of cadaverine (pKₐ ≈ 10–11) protonate the carboxylic acids of succinic acid (pKₐ₁ ≈ 4.2, pKₐ₂ ≈ 5.6), forming a stable ionic compound.

Table 1: Optimal Conditions for Salt Formation

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:1 (Cadaverine:Succinic Acid) | |

| Solvent | Deionized Water | |

| Temperature | 25°C | |

| Stirring Time | 2–4 Hours |

Crystallization and Drying

The mixture is concentrated under reduced pressure and cooled to induce crystallization. The precipitate is vacuum-filtered, washed with cold ethanol, and dried at 50°C to yield the final product.

Challenges and Mitigation Strategies

Impurity Control

Fermentation-derived cadaverine often contains nitrogenous byproducts (e.g., putrescine). Activated carbon treatment (10 wt% relative to cadaverine) reduces impurities to <0.1%.

Scalability Considerations

Industrial-scale phosgenation of cadaverine to pentamethylene diisocyanate (PDI) requires ultra-pure cadaverine to minimize tar formation. Strict pH control during salt formation ensures stoichiometric equivalence, preventing residual acids or amines that could degrade product quality.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pentane-1,5-diamine (cadaverine) and its derivatives, and how do reaction conditions impact yield?

- Methodological Answer : Cadaverine is synthesized via lysine decarboxylation in bacterial systems or chemical methods like reductive amination. For derivatives (e.g., Schiff bases), pentane-1,5-diamine reacts with carbonyl compounds under inert atmospheres, using catalysts like sodium cyanoborohydride (NaBH₃CN) in acidic media . Optimization of pH, temperature, and stoichiometry is critical—e.g., excess ethylene oxide in reductive amination improves yield but may require purification via column chromatography .

Q. Which analytical techniques are most effective for quantifying cadaverine in biological or environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, with derivatization using trimethylsilyl agents to enhance volatility . High-performance liquid chromatography (HPLC) with fluorescence detection (post-column o-phthalaldehyde derivatization) achieves nanomolar sensitivity in microbial lysates . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for structural confirmation of synthetic derivatives .

Q. What is the biological role of cadaverine in microbial and mammalian systems?

- Methodological Answer : Cadaverine acts as a bacterial signaling molecule, modulating biofilm formation and stress responses. In mammals, it is a weak neurotransmitter, competing with γ-aminobutyric acid (GABA) for receptors . To study its effects, researchers use knockout bacterial strains (e.g., E. coli ΔcadA) or administer cadaverine inhibitors (e.g., α-fluoromethylhistidine) in animal models .

Advanced Research Questions

Q. How do reaction conditions influence the coordination geometry of transition metal complexes with pentane-1,5-diamine ligands?

- Methodological Answer : The ligand N,N,N',N'-tetrakis(pyridinylmethyl)pentane-1,5-diamine forms dinuclear Cu(II) complexes with square-planar geometry in chloride-rich environments, while bromide salts induce tetrahedral distortion . X-ray crystallography and magnetic susceptibility measurements are critical for confirming geometry. Solvent polarity (e.g., water vs. acetonitrile) also affects ligand field strength and redox stability .

Q. How can researchers resolve discrepancies in reported biological activities of cadaverine across studies?

- Methodological Answer : Contradictions arise from varying sample purity (e.g., trace putrescine contamination) or assay conditions. Validate purity via HPLC-ELSD and standardize bioassays (e.g., fixed pH and temperature). For example, cadaverine’s reported pro-apoptotic effects in cancer cells require confirmation using isotopically labeled (¹⁵N) compounds to rule out off-target interactions .

Q. What experimental considerations are critical when synthesizing Schiff base ligands from cadaverine for catalytic applications?

- Methodological Answer : Moisture-sensitive steps (e.g., imine formation) demand anhydrous solvents and inert atmospheres. Post-synthesis, characterize ligands via cyclic voltammetry to assess redox activity. For catalytic metal complexes (e.g., Cu or Re), monitor ligand-to-metal charge transfer bands using UV-Vis spectroscopy to confirm stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.